![molecular formula C17H14N2O2 B11597530 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile](/img/structure/B11597530.png)
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile typically involves a one-pot, three-component reaction. This method is favored for its simplicity and efficiency. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative in the presence of a catalyst. Common catalysts used include ammonium acetate and various metal-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted solvent-free conditions has been explored to enhance the reaction efficiency and yield. This method not only reduces the reaction time but also minimizes the use of harmful solvents, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced chromene derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antioxidant and antimicrobial agent.
Medicine: Preliminary studies suggest its potential use in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and inhibiting the activity of certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives: These compounds share a similar chromene backbone and exhibit comparable biological activities.
Propargyl 4-aryl-4H-pyran-3-carboxyles: These compounds are synthesized via similar one-pot, three-component reactions and have similar applications in chemistry and biology.
Uniqueness
What sets 2-Amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H14N2O2 |
---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-10-2-4-11(5-3-10)16-13-7-6-12(20)8-15(13)21-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3 |
InChI-Schlüssel |
DQOFBYHXPUTJSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.